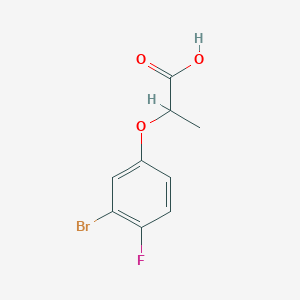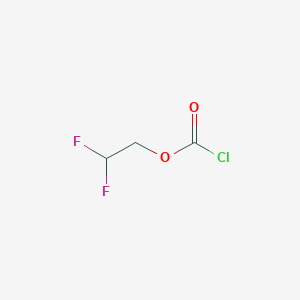
2-(3-Bromo-4-fluorophenoxy)ethan-1-amine
Descripción general
Descripción
2-(3-Bromo-4-fluorophenoxy)ethan-1-amine , also known by its chemical formula C8H10BrClFN , is a specialized compound used primarily in proteomics research. It is a solid substance with a molecular weight of 254.53 g/mol . The compound’s structure consists of a central ethylamine group (ethan-1-amine) linked to a phenyl ring containing bromine, fluorine, and chlorine substituents.
Aplicaciones Científicas De Investigación
Environmental and Analytical Applications
Flame Retardants : A review on novel brominated flame retardants (NBFRs) emphasizes their increasing application due to restrictions on previously used compounds. This study calls for more research on their occurrence, environmental fate, and toxicity. It also highlights the need for improved analytical methods to encompass all NBFRs, suggesting a significant gap in understanding the environmental implications of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application in Organic Chemistry : The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), illustrates the relevance of bromo-fluoro compounds in drug synthesis. This work highlights the challenges and solutions in developing cost-effective and scalable synthesis methods for such intermediates, underscoring the importance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).
PFAS Removal : Amine-functionalized sorbents have been identified as promising for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the application of amine-containing compounds in environmental remediation, particularly in water treatment technologies aiming to reduce PFAS concentrations to safe levels (Ateia et al., 2019).
Advancements in Organic Chemistry
Oxidation Mechanisms : A critical review on the oxidation of organic compounds by ferrate(VI) and ferrate(V) presents insights into the kinetics and mechanisms of these reactions. It provides foundational knowledge for utilizing these compounds in organic synthesis and environmental applications, offering a comprehensive overview of the potential and challenges in harnessing the reactivity of ferrate compounds for oxidative transformations (Sharma, 2013).
Biogenic Amines in Fermented Products : The occurrence, detection methods, and factors affecting the formation of biogenic amines in fermented fish and meat products have been extensively reviewed. This work highlights the importance of understanding the chemical processes involved in food fermentation, with implications for food safety and quality control (Sivamaruthi, Kesika, & Chaiyasut, 2020).
Propiedades
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWTXBXDCPPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)



